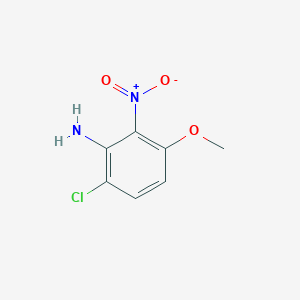

6-Chloro-3-methoxy-2-nitro-phenylamine

Description

6-Chloro-3-methoxy-2-nitro-phenylamine is a substituted aromatic amine featuring a benzene ring with the following substituents: a chlorine atom at position 6, a methoxy (-OCH₃) group at position 3, and a nitro (-NO₂) group at position 2.

Properties

Molecular Formula |

C7H7ClN2O3 |

|---|---|

Molecular Weight |

202.59 g/mol |

IUPAC Name |

6-chloro-3-methoxy-2-nitroaniline |

InChI |

InChI=1S/C7H7ClN2O3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,9H2,1H3 |

InChI Key |

OVZDCWWVPGJPDK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on substituent positions, ring systems, and inferred properties.

Structural Analogues from Pyridine Derivatives ()

Pyridine-based analogs share nitro, methoxy, and chloro substituents but differ in ring heteroatoms and substitution patterns. Key examples include:

| Compound Name | CAS Number | Ring Type | Substituent Positions | Molecular Formula | Similarity Score |

|---|---|---|---|---|---|

| 6-Chloro-2-methoxy-3-nitropyridine | 1211534-27-8 | Pyridine | 2-OCH₃, 3-NO₂, 6-Cl | C₆H₅ClN₂O₃ | 0.84 |

| 4-Chloro-2-methoxy-3-nitropyridine | 914222-86-9 | Pyridine | 2-OCH₃, 3-NO₂, 4-Cl | C₆H₅ClN₂O₃ | 0.80 |

| 2-Methoxy-3-nitro-4-methylpyridine | 160590-36-3 | Pyridine | 2-OCH₃, 3-NO₂, 4-CH₃ | C₇H₈N₂O₃ | 0.77 |

Key Observations:

- Ring Heteroatom Influence: The pyridine ring introduces a nitrogen atom, increasing electron-deficient character compared to the benzene ring in the target compound.

- Substituent Positioning : In 6-Chloro-2-methoxy-3-nitropyridine, the nitro group at position 3 and methoxy at 2 create steric and electronic effects distinct from the target compound’s 3-methoxy-2-nitro arrangement. Para-substituted chloro groups (e.g., 4-Cl in 914222-86-9) may alter dipole moments and solubility .

- Similarity Scores : Higher scores (e.g., 0.84) correlate with closer structural overlap, suggesting comparable synthetic routes or purification challenges.

Comparison with Benzene-Based Analogues

- 3-Chloro-N-phenyl-phthalimide (): Features a phthalimide scaffold with a chloro substituent. Unlike the target compound, it lacks nitro and methoxy groups but shares applications in polymer synthesis, emphasizing the role of substituent purity in specialized monomers .

- 6-Methoxy-N-methyl-3-nitro-4H-chromen-2-amine () : A chromen derivative with a fused ring system. The nitro and methoxy groups here are positioned on a heterocyclic scaffold, likely influencing bioavailability compared to the simpler benzene-based target compound .

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) is strongly electron-withdrawing, while methoxy (-OCH₃) is electron-donating. In the target compound, their proximity (positions 2 and 3) may create intramolecular charge transfer effects, altering UV-Vis absorption or redox properties compared to analogs with isolated substituents .

Research Implications and Gaps

- Synthetic Challenges : High-purity synthesis routes for analogs like 3-chloro-N-phenyl-phthalimide () suggest that the target compound may require similar stringent conditions for applications in polymer chemistry .

- Biological Activity : Substituted anilines often exhibit pharmacological activity, but the absence of specific data on the target compound limits direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.